molecular formula C13H20O B1615083 2,6-Diisopropyl-4-methylphenol CAS No. 20766-99-8

2,6-Diisopropyl-4-methylphenol

Cat. No. B1615083
CAS RN: 20766-99-8
M. Wt: 192.3 g/mol
InChI Key: PNTYWMCFKKJDAA-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-4-methylphenol, also known as 4-METHYL-2,6-DIISOPROPYLPHENOL, is a chemical compound . It contains a total of 34 atoms; 20 Hydrogen atoms, 13 Carbon atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular formula of 2,6-Diisopropyl-4-methylphenol is C13H20O . The average mass is 192.3 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Diisopropyl-4-methylphenol include a molecular weight of 192.3 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Endothelial Protective Activity

2,6-Diisopropyl-4-methylphenol exhibits endothelial protective effects, as demonstrated in studies involving rats subjected to myocardial ischemia/reperfusion. This compound has shown the ability to enhance the antiplatelet activity of the vascular endothelium and reduce endothelial dysfunction, indicating potential cardioprotective mechanisms (Shchetinin et al., 2019).

Cardioprotective Effects

Research has highlighted the cardioprotective effects of 2,6-Diisopropyl-4-methylphenol in conditions of myocardial ischemia/reperfusion in rats. It effectively reduced infarction areas and pathological changes in ECG parameters, implying significant therapeutic potential in cardiac conditions (Plotnikova et al., 2018).

Neuroprotective Effects

This compound also demonstrates neuroprotective activity. In models of experimental focal cerebral ischemia/reperfusion, it notably reduced the size of the brain infarction zone and neurological deficit, suggesting its utility in neuroprotective therapies (Chenysheva et al., 2018).

Membrane Protective and Antioxidant Activity

Studies have shown that 2,6-Diisopropyl-4-methylphenol and its derivatives possess high membrane protective and antioxidant activities. These properties are significant for therapeutic applications in protecting cells from oxidative stress and maintaining cellular integrity (Buravlev et al., 2016).

Antioxidant Potential

Investigations into the antioxidant properties of 2,6-Diisopropyl-4-methylphenol reveal its ability to react with free radicals, forming a phenoxyl radical. This characteristic aligns with the behavior of phenol-based free radical scavengers and underscores its potential as an antioxidant agent (Murphy et al., 1992).

Safety And Hazards

The safety data sheet for 2,6-Diisopropyl-4-methylphenol indicates that it may cause eye irritation and may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

4-methyl-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-8(2)11-6-10(5)7-12(9(3)4)13(11)14/h6-9,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTYWMCFKKJDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174837
Record name Phenol, 2,6-diisopropyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diisopropyl-4-methylphenol

CAS RN

20766-99-8
Record name 4-Methyl-2,6-bis(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20766-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2,6-diisopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020766998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82343
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-diisopropyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-2,6-DIISOPROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCE5R5YD4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Grabowska, L Syper, M Zawadzki - Applied Catalysis A: General, 2004 - Elsevier
Nanosized γ-Al 2 O 3 catalyst was prepared by the alkoxide sol–gel method and characterized by XRD and TEM. The porous nature of the catalyst was studied by nitrogen adsorption–…
Number of citations: 23 www.sciencedirect.com
H Qiao, L Yang, X Yang, J Wang… - … A European Journal, 2022 - Wiley Online Library
Two new covalent organic frameworks (COFs) were synthesized from 4,4′,4′′,4′′′‐(pyrene‐1,3,6,8‐tetrayl)tetraaniline and 2,5‐dimethoxyterephthalaldehyde (Py‐DMTA‐COF) …
KM Dyumaev, GA Nikiforov, YV Silaev - … of the Academy of Sciences of the …, 1961 - Springer
A synthesis of four 2,6-di-tert-alkyl-4-methylphenols has been carried out. 2. In the series of compounds synthesized, lengthening of the carbon chain of the ortho-substituents was not …
Number of citations: 1 link.springer.com
XQ Hao, C Du, X Zhu, PX Li, JH Zhang, JL Niu… - Organic …, 2016 - ACS Publications
A new cobalt(II)-catalyzed decarboxylative C–H activation/annulation of benzamides and alkynyl carboxylic acids has been described. Alkynyl carboxylic acids were first employed as …
Number of citations: 114 pubs.acs.org
Y Li, L Zhu, X Cao, CT Au, R Qiu… - Advanced Synthesis & …, 2017 - Wiley Online Library
We developed an efficient and convenient method for metal‐free bromination of 8‐aminoquinoline scaffolds on the C5 position that is geometrically inaccessible. And this bromination …
Number of citations: 28 onlinelibrary.wiley.com
M Schlamowitz, A Shaw, WT Jackson - Journal of Biological Chemistry, 1968 - ASBMB
A quantitative study of the inhibition of the pepsin-catalyzed hydrolysis of acetyl-L-phenylalanyl-L-tyrosine at pH 2 and 37 is reported. Comparison of the inhibition constants and the -…
Number of citations: 26 www.jbc.org
LB Zhang, MH Zhu, SF Ni, LR Wen, M Li - ACS Catalysis, 2019 - ACS Publications
A regioselective Ag I -mediated dearomative (4 + 2) annulation reaction of substituted indoles has been developed. The transformation provides rapid access to functionalized …
Number of citations: 34 pubs.acs.org
J Long, X Cao, L Zhu, R Qiu, CT Au, SF Yin… - Organic …, 2017 - ACS Publications
The Iodine-mediated oxidative intramolecular amination of anilines via cleavage of unactivated (sp 3 )C–H and N–H bonds for the production of indolines is described. This transition-…
Number of citations: 38 pubs.acs.org
Q Huijie, Y Liting, C Ya, W Jialin, S Wuxuan… - Chinese Journal of …, 2021 - sioc-journal.cn
An three-component tandem reaction for the synthesis of imidazo [1, 2-a] pyridine-hydrazines was accomplished with the easily available formyl methyl bromides, pyridin-2-amines and …
Number of citations: 2 sioc-journal.cn
HJ Qiao, F Yang, SW Wang, YT Leng, YJ Wu - Tetrahedron, 2015 - Elsevier
An efficient and general protocol for palladium-catalyzed chelation-assisted ortho-nitration of 2-arylbenzoxazoles has been developed. This nitration exhibits high regioselectivity for the …
Number of citations: 21 www.sciencedirect.com

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